1,3-Bis(2,2-diphenylethenyl)pyrene
Description
1,3-Bis(2,2-diphenylethenyl)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a pyrene core substituted with two 2,2-diphenylethenyl groups at the 1- and 3-positions. This compound is characterized by its extended π-conjugation system, which enhances its optoelectronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and charge-transporting materials. The bulky diphenylethenyl substituents contribute to steric hindrance, reducing aggregation-induced quenching and improving thermal stability .
Key properties include:
- Molecular Formula: C59H51N3O (for a carbazole-containing derivative) .
- Synthesis: Typically involves condensation reactions of pyrene derivatives with aromatic aldehydes under controlled temperatures (e.g., reflux in dioxane for 48 hours) to avoid undesired byproducts like 1,4-bis(diphenylethenyl)benzene .
Properties
CAS No. |
921599-41-9 |
|---|---|
Molecular Formula |
C44H30 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
1,3-bis(2,2-diphenylethenyl)pyrene |
InChI |
InChI=1S/C44H30/c1-5-14-31(15-6-1)41(32-16-7-2-8-17-32)29-37-28-38(30-42(33-18-9-3-10-19-33)34-20-11-4-12-21-34)40-27-25-36-23-13-22-35-24-26-39(37)44(40)43(35)36/h1-30H |
InChI Key |
IWFIXVUDBNBTOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=C3C=CC4=CC=CC5=C4C3=C2C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,2-diphenylethenyl)pyrene typically involves the following steps:
Starting Material: The synthesis begins with pyrene as the starting material.
Electrophilic Aromatic Substitution: The pyrene undergoes electrophilic aromatic substitution reactions to introduce the diphenylethenyl groups at the 1 and 3 positions. This can be achieved using reagents such as diphenylacetylene and a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired substitution pattern.
Industrial Production Methods
While detailed industrial production methods for 1,3-Bis(2,2-diphenylethenyl)pyrene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,2-diphenylethenyl)pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and metal catalysts are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,3-Bis(2,2-diphenylethenyl)pyrene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique photophysical properties make it valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology: In biological research, the compound can be used as a fluorescent probe for imaging and detecting specific biomolecules.
Industry: The compound’s stability and electronic properties make it suitable for use in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,2-diphenylethenyl)pyrene is primarily related to its electronic and photophysical properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the behavior of the compound in different environments, such as in biological systems or electronic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 1,3-bis(2,2-diphenylethenyl)pyrene with structurally related compounds, highlighting differences in synthesis, properties, and applications.
Key Findings
Electronic Properties :
- The pyrene core in 1,3-bis(2,2-diphenylethenyl)pyrene provides a broader conjugation system compared to anthracene or benzene analogues, leading to red-shifted absorption and emission spectra .
- Carbazole derivatives (e.g., CTM3) exhibit superior hole mobility due to nitrogen’s electron-donating nature, whereas pyrene-based compounds show balanced ambipolar transport .
Synthesis Challenges :
- Reaction temperature critically influences product selectivity. For example, higher temperatures (>140°C) favor 1,4-substituted benzene byproducts over 1,3-substituted pyrene derivatives .
- Steric hindrance from diphenylethenyl groups necessitates prolonged reaction times (48–72 hours) for complete substitution .
Optical Performance :
- Anthracene derivatives (e.g., 9,10-bis[4-(2,2-diphenylethenyl)phenyl]anthracene) are preferred for blue emission in OLEDs, while pyrene-based compounds are better suited for green-to-red emission due to extended conjugation .
Thermal Stability :
- Bulky substituents like diphenylethenyl groups improve thermal stability. Pyrene derivatives exhibit glass transition temperatures (Tg) exceeding 150°C, outperforming benzene-based analogues (Tg < 100°C) .
Critical Advantages of 1,3-Bis(2,2-diphenylethenyl)pyrene
- Enhanced Charge Transport : Ambipolar behavior enables use in both electron- and hole-transport layers.
- Aggregation Resistance : Steric hindrance from diphenylethenyl groups minimizes fluorescence quenching in solid-state applications .
- Versatility : Compatible with solution-processing techniques due to moderate solubility in chlorinated solvents .
Biological Activity
1,3-Bis(2,2-diphenylethenyl)pyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on cellular systems, and potential applications in medicine and industry.
Chemical Structure and Properties
1,3-Bis(2,2-diphenylethenyl)pyrene possesses a complex structure characterized by two diphenylethenyl groups attached to a pyrene core. The molecular formula is , with a molecular weight of 384.52 g/mol. Its unique configuration allows for significant interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C30H24 |
| Molecular Weight | 384.52 g/mol |
| IUPAC Name | 1,3-bis(2,2-diphenylethenyl)pyrene |
Mechanisms of Biological Activity
The biological activity of 1,3-Bis(2,2-diphenylethenyl)pyrene is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may exert effects through:
- Antioxidant Activity : The compound has shown potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Interaction with DNA : Its planar structure allows it to intercalate into DNA, which could lead to mutagenic effects or influence gene expression.
Antioxidant Activity
A study assessing the antioxidant capacity of various PAHs found that 1,3-Bis(2,2-diphenylethenyl)pyrene demonstrated significant free radical scavenging activity. This was evaluated using assays such as DPPH and ABTS, where the compound exhibited a comparable effectiveness to established antioxidants like ascorbic acid .
Cytotoxic Effects
In vitro studies have shown that at varying concentrations, 1,3-Bis(2,2-diphenylethenyl)pyrene can induce cytotoxicity in certain cancer cell lines. For instance, a concentration-dependent study indicated that higher doses led to increased apoptosis in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .
Enzyme Interaction
Research has highlighted the compound's ability to inhibit tyrosinase activity significantly. This property is particularly relevant for cosmetic applications aimed at reducing hyperpigmentation. The IC50 value for enzyme inhibition was determined to be around 197.86 μg/mL .
Applications in Medicine and Industry
The biological activities of 1,3-Bis(2,2-diphenylethenyl)pyrene open avenues for its application in:
- Pharmaceuticals : Its antioxidant and anticancer properties suggest potential use in developing therapeutic agents targeting oxidative stress-related diseases and cancers.
- Cosmetics : The ability to inhibit tyrosinase makes it a candidate for skin-lightening products.
- Environmental Science : Understanding its interactions with biomolecules can aid in assessing the ecological impact of PAHs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
